Product packaging for 4-Bromopyridazin-3-amine(Cat. No.:CAS No. 1353101-33-3)

4-Bromopyridazin-3-amine

Cat. No.: B3233346
CAS No.: 1353101-33-3
M. Wt: 174.00 g/mol
InChI Key: TXDSHENHFNOCMR-UHFFFAOYSA-N
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Description

4-Bromopyridazin-3-amine (CAS 55928-84-2) is a versatile brominated pyridazine derivative with a molecular formula of C 4 H 4 BrN 3 and a molecular weight of 174.00 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research, particularly in the construction of more complex heterocyclic scaffolds. Its reactive bromine and amine functional groups make it a suitable precursor for cross-coupling reactions and further functionalization, enabling the exploration of novel pharmacologically active molecules. The compound has a calculated density of 1.844±0.06 g/cm³ and is soluble up to 35 g/L at 25°C . Researchers should note the associated hazard classifications: it can cause serious eye damage (H318), skin irritation (H315), may be harmful if swallowed (H302), and may cause respiratory irritation (H335) . Proper safety precautions, including the use of personal protective equipment, should be observed in the laboratory. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3 B3233346 4-Bromopyridazin-3-amine CAS No. 1353101-33-3

Properties

IUPAC Name

4-bromopyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDSHENHFNOCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313109
Record name 4-Bromo-3-pyridazinamine
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Molecular Weight

174.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-33-3
Record name 4-Bromo-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-pyridazinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromopyridazin 3 Amine

Direct Bromination Approaches for Pyridazin-3-amine Precursors

The most straightforward method for the synthesis of 4-Bromopyridazin-3-amine involves the direct electrophilic bromination of the Pyridazin-3-amine starting material. The electron-donating amino group at the 3-position of the pyridazine (B1198779) ring activates the heterocyclic system and directs the incoming electrophile, in this case, bromine, to the adjacent C4-position.

Optimization of Brominating Agents and Solvents

The choice of brominating agent and solvent system is critical for achieving high yields and minimizing the formation of undesired byproducts, such as di-brominated species. N-Bromosuccinimide (NBS) has emerged as a highly effective and regioselective brominating agent for this transformation. Its use in a suitable solvent allows for controlled bromination under mild conditions.

Acetonitrile (B52724) is a commonly employed solvent for the bromination of Pyridazin-3-amine with NBS. The reaction is typically conducted at a controlled temperature, often starting at 0°C and gradually warming to room temperature (around 25°C), to manage the exothermic nature of the reaction and enhance selectivity. For process scale-up, a switch to a biphasic system of ethyl acetate (B1210297) and water can facilitate a more straightforward workup and product isolation.

The stoichiometry of NBS is another crucial parameter to optimize. An excess of the brominating agent can lead to the formation of di-brominated impurities. Therefore, using a slight excess, typically in the range of 1.1 to 1.5 equivalents of NBS, is recommended to ensure complete conversion of the starting material while minimizing over-bromination.

Table 1: Optimization of Direct Bromination of Pyridazin-3-amine

Brominating Agent Solvent Temperature (°C) Stoichiometry (Equivalents of Brominating Agent) Reported Yield (%) Reference
N-Bromosuccinimide Acetonitrile 0-25 1.1-1.5 High (Specific yield not detailed)

Regioselectivity and Yield Enhancement Strategies

The inherent directing effect of the 3-amino group is the primary driver for the high regioselectivity observed in the bromination of Pyridazin-3-amine, favoring substitution at the C4-position. To further enhance the yield and maintain high selectivity, careful control of the reaction conditions is paramount.

Strategies to improve yield include the gradual addition of the brominating agent to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, thereby reducing the likelihood of side reactions. For larger-scale operations, monitoring the reaction progress using techniques like inline Fourier-transform infrared spectroscopy (FTIR) can allow for the early detection of any di-brominated impurities, enabling timely adjustments to the reaction parameters.

Alternative Synthetic Routes and Methodological Innovations

While direct bromination is a common approach, alternative synthetic strategies that involve the construction of the pyridazine ring itself can also be employed to produce this compound and its derivatives.

Multi-step Reaction Sequences for Pyridazine Ring Formation

The synthesis of the pyridazine core can be achieved through the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. This classical approach allows for the introduction of various substituents onto the pyridazine ring based on the functionality of the starting dicarbonyl compound. While a specific multi-step sequence leading directly to this compound from a dicarbonyl precursor is not detailed in the available literature, this methodology provides a versatile platform for accessing a wide range of substituted pyridazines.

Another innovative approach involves the use of inverse-electron-demand Diels-Alder reactions. This method utilizes electron-deficient dienes, such as 1,2,4,5-tetrazines, which react with electron-rich dienophiles to form the pyridazine ring after the extrusion of nitrogen gas. This strategy offers a high degree of regiocontrol and can be adapted to synthesize various functionalized pyridazines, including those with bromo and amino substituents. organic-chemistry.org

Catalytic Approaches in Pyridazine Synthesis

The application of transition-metal catalysis in the synthesis of pyridazine derivatives is a growing area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the functionalization of pre-existing pyridazine rings. For instance, a bromo-substituted pyridazine can be coupled with various organometallic reagents to introduce a wide array of substituents.

While specific catalytic methods for the direct synthesis of this compound are not extensively documented, the principles of catalytic C-H activation and functionalization could potentially be applied. These advanced methods aim to directly introduce a bromine atom at the C4-position of a pyridazine precursor through a catalytic cycle, offering a more atom-economical and potentially milder alternative to traditional bromination methods.

Scale-Up Considerations and Process Chemistry for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several process chemistry aspects to ensure safety, efficiency, and cost-effectiveness.

A key challenge in the scale-up of the direct bromination reaction is managing the exothermicity. The reaction of NBS with Pyridazin-3-amine can generate a significant amount of heat. Therefore, implementing efficient cooling systems, such as jacketed reactors, and employing a controlled, gradual addition of the brominating agent are crucial for maintaining a safe and stable reaction temperature.

The choice of solvent, as mentioned earlier, also plays a significant role in process efficiency. While acetonitrile is effective at the lab scale, its properties may be less ideal for large-scale production. The use of an ethyl acetate/water biphasic system can simplify the workup procedure, as the product can be easily extracted into the organic layer, and the aqueous layer containing succinimide (B58015) byproduct can be readily separated.

Furthermore, the development of robust analytical methods for in-process control is essential. Techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are vital for monitoring the reaction progress, quantifying the formation of the desired product, and detecting any impurities. This allows for real-time adjustments to the process parameters to optimize yield and purity.

Chemical Reactivity and Transformational Chemistry of 4 Bromopyridazin 3 Amine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Bromine Atom

The bromine atom in 4-Bromopyridazin-3-amine is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring activates the C4-Br bond towards nucleophilic aromatic substitution (SNAr). This allows for the direct replacement of the bromine with a range of nitrogen, sulfur, oxygen, and carbon-based nucleophiles.

The introduction of new nitrogen-based substituents at the C4 position can be achieved through both direct nucleophilic substitution and palladium-catalyzed methods like the Buchwald-Hartwig amination.

Direct Amination: While direct displacement of the bromide with amines is possible, it often requires harsh conditions due to the basicity of the amine nucleophiles. The reaction typically involves heating this compound with a primary or secondary amine, sometimes in the presence of a non-nucleophilic base to neutralize the HBr generated. The feasibility of this reaction is highly dependent on the nucleophilicity of the incoming amine.

Buchwald-Hartwig Amination: A more versatile and widely used method for forming C-N bonds is the Buchwald-Hartwig amination. guidechem.com This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with a broad range of amines under milder conditions than direct amination. organic-chemistry.orgbeilstein-journals.org The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, X-Phos), and a base (e.g., NaOt-Bu, Cs₂CO₃). organic-chemistry.org This methodology is highly effective for coupling both primary and secondary aliphatic and aromatic amines, providing access to a diverse library of 4-amino-substituted pyridazine derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination
CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂X-PhosK₂CO₃Toluene/H₂O100-120
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane100

The bromine atom of this compound can also be displaced by sulfur and oxygen nucleophiles to yield the corresponding thioethers and ethers.

Thiolation: The reaction with thiols (thiolation) to form 4-(alkylthio)- or 4-(arylthio)pyridazin-3-amines typically proceeds under basic conditions. A base such as sodium hydride (NaH) or a carbonate (e.g., K₂CO₃) is used to deprotonate the thiol, generating a more potent thiolate nucleophile, which then displaces the bromide from the pyridazine ring.

Alkoxylation: Similarly, alkoxylation can be achieved by reacting this compound with an alcohol in the presence of a strong base. Sodium hydride or potassium tert-butoxide are commonly used to generate the alkoxide nucleophile. These reactions often require anhydrous conditions and elevated temperatures to proceed efficiently. The resulting 4-alkoxy- or 4-aryloxypyridazin-3-amines are valuable intermediates in medicinal chemistry.

The introduction of a carbon-carbon bond at the C4 position via nucleophilic substitution is a powerful tool for extending the molecular framework.

Cyanation: The cyano group can be introduced through a palladium-catalyzed cyanation reaction. This transformation is highly valuable as the resulting nitrile can be further converted into various functional groups, such as carboxylic acids, amines, and amides. Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), which are favored for their lower toxicity compared to simple alkali metal cyanides. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine ligand.

Table 2: Typical Reagents for Palladium-Catalyzed Cyanation
Cyanide SourceCatalyst SystemSolventTypical Temperature (°C)
K₄[Fe(CN)₆]Pd(OAc)₂ / dppfDMF or DMA120-140
Zn(CN)₂Pd₂(dba)₃ / dppfDMF80-120
KCNPd(PPh₃)₄Toluene100

Other carbon nucleophiles, such as stabilized carbanions derived from malonates or other active methylene (B1212753) compounds, can also displace the bromide under appropriate basic conditions, leading to the formation of a new C-C bond.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation and have been extensively applied to aryl halides, including this compound. These reactions allow for the precise and efficient introduction of a wide variety of aryl, heteroaryl, and alkynyl groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. It is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to 4-aryl- and 4-heteroarylpyridazin-3-amines. The reaction involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates.

Table 3: Common Conditions for Suzuki-Miyaura Coupling
Palladium CatalystLigandBaseSolvent SystemYield Range (%)
Pd(PPh₃)₄(none)K₃PO₄1,4-Dioxane/H₂O60-95
Pd(OAc)₂SPhosK₂CO₃Toluene/EtOH/H₂O70-98
PdCl₂(dppf)(none)Cs₂CO₃DMF65-90

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. smolecule.com This reaction is the most common method for synthesizing arylalkynes. For this compound, this reaction provides an efficient pathway to 4-alkynylpyridazin-3-amines, which are valuable precursors for the synthesis of more complex heterocyclic systems.

The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. google.commdpi.com The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. google.commdpi.com Research on analogous 2-amino-3-bromopyridines has shown that this method is highly effective, affording the desired alkynylated products in moderate to excellent yields (72-96%) with a wide range of terminal alkynes. google.com

Stille and Negishi Coupling Reactions

The bromine atom at the 4-position of the pyridazine ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. Among these, the Stille and Negishi reactions are of significant utility.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organostannane reagent in the presence of a palladium catalyst. While specific examples with this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to other bromo-heterocyclic compounds. The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. The reaction conditions typically require an inert atmosphere and anhydrous solvents.

Negishi Coupling: The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organostannane. nih.govwikipedia.org This increased reactivity can often lead to milder reaction conditions and higher yields. wikipedia.org The catalytic cycle is similar to that of the Stille coupling. For the synthesis of unsymmetrical biaryls, the Negishi coupling was one of the first reliable methods. organic-chemistry.org A variety of palladium or nickel catalysts can be used for this versatile reaction. wikipedia.org

Coupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)
Aryl/Vinyl StannanePd(PPh₃)₄Toluene110Varies
Alkyl/Aryl Zinc HalidePd(dppf)Cl₂THF60-80Varies

Note: The data in this table is representative of typical conditions for Stille and Negishi couplings of aryl bromides and is intended to be illustrative for this compound.

Palladium-Catalyzed Functionalization Methodologies

Beyond Stille and Negishi couplings, the bromine atom of this compound serves as a handle for various other palladium-catalyzed functionalizations. These methods allow for the introduction of a wide array of functional groups, significantly enhancing the molecular diversity accessible from this starting material.

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. nih.gov The use of specialized phosphine ligands is often crucial for achieving high efficiency. nih.gov For related 3-halo-2-aminopyridines, catalyst systems based on RuPhos and BrettPhos have proven effective for coupling with both primary and secondary amines. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Studies on 2-amino-3-bromopyridines have shown that catalysts like Pd(CF₃COO)₂ with PPh₃ and CuI can effectively promote this transformation with a variety of terminal alkynes, affording the corresponding 3-alkynylpyridines in good to excellent yields. researchgate.net

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / RuPhos or BrettPhosLiHMDSToluene80-110
SonogashiraTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100

Note: The data in this table is based on analogous systems and represents plausible conditions for the functionalization of this compound.

Reactivity of the Pyridazine Amine Moiety

The primary amine group at the 3-position of the pyridazine ring is a key site of reactivity, readily undergoing reactions typical of aromatic amines.

Alkylation and Acylation Reactions of the Amine Group

Alkylation: The nitrogen atom of the amine can act as a nucleophile to displace a leaving group from an alkyl halide, leading to the formation of a secondary or tertiary amine. However, overalkylation to form a quaternary ammonium (B1175870) salt is a common side reaction. nih.gov Selective monoalkylation can be challenging but may be achieved under carefully controlled conditions.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acylation is a common strategy for the protection of amine groups or for the introduction of specific functionalities.

Formation of Amides, Ureas, and Thioureas

Amides: Beyond the use of acyl halides, amides can also be formed by the coupling of the amine with carboxylic acids using a coupling agent, or through palladium-catalyzed C-N bond formation with amides. organic-chemistry.orgbeilstein-journals.org

Ureas: The reaction of this compound with isocyanates provides a straightforward route to the corresponding urea (B33335) derivatives. organic-chemistry.orgasianpubs.org This reaction typically proceeds under mild conditions without the need for a catalyst.

Thioureas: Similarly, thioureas can be synthesized by treating the amine with an isothiocyanate. nih.govorganic-chemistry.org This reaction is analogous to urea formation and is generally high-yielding.

Product TypeReagentBaseSolvent
N-Alkyl AmineAlkyl HalideK₂CO₃Acetonitrile (B52724)
N-Acyl AmineAcyl ChloridePyridine (B92270)Dichloromethane
UreaIsocyanate-THF
ThioureaIsothiocyanate-Ethanol

Note: This table provides general conditions for the derivatization of aromatic amines.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. semanticscholar.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH), in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.comorganic-chemistry.org This provides a powerful method for introducing a variety of functional groups onto the pyridazine ring that might not be accessible through other means. wikipedia.orgorganic-chemistry.org For instance, diazotization followed by treatment with CuBr would result in the formation of 3,4-dibromopyridazine.

Research on related 3-aminopyridazine (B1208633) derivatives has shown that the corresponding diazonium tetrafluoroborates can be isolated as stable salts. semanticscholar.org Heating these salts in various alcohols can lead to interesting ring-switching transformations to form 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring

Halogenation: Direct halogenation of the pyridazine ring is challenging. nih.govnih.gov However, under forcing conditions, it may be possible to introduce another halogen atom onto the ring. The position of substitution would be influenced by the directing effects of the existing substituents.

Nitration: The nitration of pyridazine itself has not been reported to be successful. sphinxsai.com However, the presence of activating groups can facilitate this transformation. nih.govmdpi.com For instance, the nitration of pyridazine N-oxides has been achieved. colab.ws Given the deactivating nature of the bromine and the potential for the amine to be protonated under strongly acidic nitrating conditions (further deactivating the ring), direct nitration of this compound is expected to be difficult.

Organometallic Reactions of this compound

The presence of a bromine atom on the pyridazine ring of this compound opens up avenues for a variety of organometallic transformations. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functional groups onto the pyridazine core. The two primary strategies explored in this context are halogen-magnesium exchange reactions to form Grignard reagents and directed metalation reactions, including lithiation.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange is a powerful and widely utilized method for the preparation of functionalized organomagnesium compounds from organic halides. harvard.edu This transformation is particularly useful for substrates that may not be compatible with the conditions required for the classical formation of Grignard reagents from magnesium metal. wikipedia.org In the context of this compound, the bromine atom at the C4 position can be exchanged with magnesium to generate a pyridazinyl Grignard reagent. This intermediate can then be reacted with a wide range of electrophiles to introduce new substituents at the C4 position.

The most common reagents for this exchange are isopropylmagnesium chloride (i-PrMgCl) and isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as "Turbo-Grignard". nih.gov The use of i-PrMgCl·LiCl is often advantageous as it can break up magnesium reagent aggregates, leading to increased reactivity and solubility. nih.gov

While direct experimental data on this compound is limited, studies on related bromopyridazinone systems provide valuable insights into the feasibility and regioselectivity of this reaction. For instance, the bromine-magnesium exchange on 2-benzyl-4,5-dibromopyridazin-3(2H)-one using n-BuMgCl was found to be highly regioselective, with the exchange occurring exclusively at the C4 position. acs.org This selectivity is attributed to the coordination of the Grignard reagent to the lactam function of the substrate, directing the exchange to the proximal bromine atom. acs.org Given the presence of the adjacent amino group in this compound, a similar directing effect could be anticipated, favoring the exchange at the C4 position.

The general scheme for the halogen-magnesium exchange of this compound and subsequent reaction with an electrophile can be depicted as follows:

Scheme 1: Proposed Halogen-Magnesium Exchange of this compound and Subsequent Electrophilic Quench.

The resulting pyridazinylmagnesium species is a potent nucleophile that can react with a variety of electrophiles, as illustrated in the following table which is based on the reactivity of analogous pyridazinyl Grignard reagents.

ElectrophileReagent/ConditionsProduct TypeRef.
Aldehydes/KetonesRCHO or RCOR'Secondary/Tertiary Alcohols harvard.edu
EstersRCOOR'Ketones or Tertiary Alcohols researchgate.net
Carbon DioxideCO2, then H3O+Carboxylic Acid nih.gov
DisulfidesRSSRThioether nih.gov
IodineI2Iodopyridazine nih.gov

Lithiation and Other Metalation Strategies

Lithiation, or more broadly, metalation, is another key strategy for the functionalization of heteroaromatic compounds. This can be achieved either through halogen-metal exchange or by direct deprotonation of an acidic C-H bond, a process often guided by a directing group, known as directed ortho-metalation (DoM). wikipedia.org

In the case of this compound, two main lithiation pathways can be considered:

Halogen-Lithium Exchange: This reaction involves the treatment of the bromopyridazine with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures. The bromine atom is exchanged for a lithium atom, generating a 4-lithiopyridazin-3-amine intermediate. This species is highly reactive and can be quenched with various electrophiles in a similar manner to the Grignard reagent described above. The halogen-lithium exchange is a common method for generating lithiated pyridines and other heterocycles. researchgate.net

Directed ortho-Metalation (DoM): The amino group at the C3 position of this compound can potentially act as a directed metalation group (DMG). wikipedia.org A DMG is a functional group that can coordinate to an organolithium reagent, directing the deprotonation to an adjacent position. wikipedia.org In this scenario, the amino group could direct the lithiation to the C2 or C4 position. However, since the C4 position is already substituted with a bromine atom, deprotonation would likely occur at the C2 or C5 position, if sterically accessible and sufficiently acidic. The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), is common for such directed metalations of pyridazines. scispace.com Studies on the metalation of 4-substituted pyridazines have shown that the regioselectivity is highly dependent on the nature of the substituent and the base used. scispace.com

The competition between halogen-lithium exchange and directed ortho-metalation is a critical consideration. Often, halogen-lithium exchange is a much faster process than deprotonation, especially at low temperatures. Therefore, treatment of this compound with a strong organolithium base would likely favor the formation of the 4-lithiated species via bromine-lithium exchange.

The following table summarizes potential lithiation strategies and the expected intermediates.

Metalation StrategyReagentExpected IntermediateSubsequent ReactionRef.
Halogen-Lithium Exchangen-BuLi or t-BuLi4-Lithiopyridazin-3-amineReaction with electrophiles researchgate.net
Directed ortho-MetalationLTMP2-Lithio-4-bromopyridazin-3-amine or 5-Lithio-4-bromopyridazin-3-amineReaction with electrophiles scispace.com

The choice between halogen-magnesium exchange and lithiation strategies depends on several factors, including the desired reactivity, functional group tolerance, and the availability of reagents. Both pathways offer powerful tools for the elaboration of the this compound scaffold, enabling the synthesis of a wide array of derivatives for further chemical and biological investigation.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation of Derivatives

Spectroscopic techniques are pivotal for confirming the synthesis of 4-Bromopyridazin-3-amine derivatives and for probing their electronic and geometric structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. In the context of this compound derivatives, ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the confirmation of substituent positions and conformational analysis.

For instance, in the synthesis of various pyridazine (B1198779) derivatives, ¹H-NMR is routinely used to confirm the structure of products. The chemical shifts (δ) and coupling constants (J) of the pyridazine ring protons are particularly informative. For example, the signal for the pyridazine ring proton in derivatives like 4-(2-(4-bromophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one is typically observed as a singlet around δ 6.82 ppm. nih.gov The presence and chemical shift of exchangeable protons, such as those from an amino (NH₂) or imino (NH) group, can also be confirmed by D₂O exchange experiments. nih.gov These spectroscopic data are crucial for correlating the electronic effects of different substituents with their observed chemical shifts, thereby providing insights into structure-reactivity relationships.

Proton TypeTypical ¹H Chemical Shift (δ, ppm)Notes
Pyridazine Ring-H6.5 - 8.5Shift is highly dependent on the nature and position of substituents.
Amino (NH₂)5.0 - 5.5Broad singlet, D₂O exchangeable.
Hydrazinyl (NH)4.3 - 6.4Singlet, D₂O exchangeable.
Aromatic-H (Substituents)7.2 - 8.4Multiplet, pattern depends on substitution.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. For pyridazine derivatives, these methods are essential for identifying characteristic vibrational modes. researchgate.net

The IR spectra of this compound derivatives typically show characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibrations of the amine group are observed in the region of 3300-3500 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the pyridazine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. liberty.edu The C-Br stretching vibration is typically found at lower wavenumbers, often in the 500-600 cm⁻¹ range. Analysis of these vibrational modes, often supported by theoretical calculations, allows for a detailed understanding of the molecule's force field and bond strengths. researchgate.netresearchgate.net

Functional GroupVibrational ModeTypical IR Absorption Range (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Pyridazine Ring (C=N, C=C)Stretching1400 - 1600
Cyano (C≡N)Stretching2220 - 2230
Carbonyl (C=O)Stretching1680 - 1720
Bromoalkyl (C-Br)Stretching500 - 600

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound derivatives and for elucidating their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) studies on related pyridazine systems have revealed characteristic fragmentation patterns that are useful for structural confirmation. researchgate.net For brominated compounds, the mass spectrum characteristically shows two peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. nih.gov Common fragmentation pathways for aromatic amines can involve the loss of small neutral molecules like NH₃. hnxb.org.cn The fragmentation of the pyridazine ring itself can lead to characteristic ions, such as those resulting from the loss of HCN moieties. researchgate.net By comparing the fragmentation patterns of different isomers, it is often possible to distinguish between them, as the position of substituents significantly influences the stability of the resulting fragment ions. researchgate.net

IonDescriptionSignificance
[M]⁺ and [M+2]⁺Molecular ion peaks for brominated compounds.Confirms the presence of one bromine atom.
[M-NH₃]⁺Loss of ammonia (B1221849) from the amino group.Characteristic of primary amines.
[M-Br]⁺Loss of the bromine radical.Common fragmentation for bromo-aromatic compounds.
[M-HCN]⁺Loss of hydrogen cyanide from the ring.Indicates fragmentation of the nitrogen-containing heterocycle.

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. wikipedia.org For pyridazine derivatives, hydrogen bonding and π-π stacking are dominant supramolecular interactions that direct the crystal packing. acs.orgias.ac.in The amino group of this compound is a potent hydrogen bond donor, while the pyridazine ring nitrogen atoms are hydrogen bond acceptors. nih.gov

Single-crystal X-ray diffraction analysis yields precise data on the molecular geometry. Studies on pyridazine derivatives provide detailed information on the planarity of the ring and the orientation of its substituents. nih.gov

Selected Bond Lengths and Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
ParameterValue
Bond Lengths (Å)
N1-N21.336
N3-C10 (Amino N-C)1.333
Bond Angles (°)
N2-N1-C10120.08
N3-C10-N1116.4
Torsion Angles (°)
N1-N2-C8-C7-1.1
C11-C9-C10-N32.6

Chiroptical Spectroscopy of Chiral this compound Derivatives

A thorough review of scientific databases and scholarly articles reveals a lack of specific research focused on the chiroptical spectroscopy of chiral derivatives of this compound. Consequently, detailed research findings and data tables pertaining to the circular dichroism or optical rotatory dispersion of these specific compounds are not available in the current body of scientific literature.

The synthesis of chiral molecules often results in a racemic mixture (an equal amount of both enantiomers), and their separation and characterization are paramount, particularly in medicinal chemistry, where the physiological effects of enantiomers can differ significantly. Chiroptical techniques are the primary methods for such characterization.

Although general principles of chiroptical spectroscopy are well-established for various classes of chiral compounds, the absence of empirical data for derivatives of this compound means that any discussion on their potential CD or ORD spectra would be purely speculative. The specific electronic transitions of the pyridazine ring, influenced by the bromo and amino substituents, and further perturbed by a chiral center in a derivative, would dictate the nature of their chiroptical signals. However, without experimental data, it is not possible to provide a scientifically accurate account.

Future research endeavors may involve the synthesis of chiral derivatives of this compound and their subsequent analysis using chiroptical spectroscopy. Such studies would be valuable in elucidating their absolute configurations, conformational preferences in solution, and could aid in the development of stereoselective synthetic routes or in understanding their interactions with chiral biological targets.

Computational and Theoretical Studies of 4 Bromopyridazin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the fundamental electronic characteristics of 4-Bromopyridazin-3-amine.

Prediction of Molecular Geometry and Energetics

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G*, the bond lengths, bond angles, and dihedral angles of this compound can be predicted. This process also yields the molecule's total electronic energy, a key indicator of its stability.

However, a review of the scientific literature did not yield specific published data on the optimized molecular geometry and energetics of this compound. Therefore, a data table of its structural parameters cannot be provided at this time.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While DFT calculations are the standard method for determining these values, specific HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported in the available scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available

Analysis of Natural Bond Orbitals (NBO) and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis can quantify the charge on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.

Specific NBO analysis and detailed charge distribution data for this compound are not available in the published literature. Such an analysis would be valuable for understanding the electronic effects of the bromine atom and the amine group on the pyridazine (B1198779) ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of nucleophilic and electrophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amine group, suggesting these are potential sites for electrophilic interaction. Conversely, the carbon atom attached to the bromine atom is expected to have a positive potential, making it a likely site for nucleophilic substitution. However, a specific, published MEP map for this compound could not be located.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. This allows for a deeper understanding of reaction kinetics and selectivity.

Transition State Analysis for Nucleophilic and Electrophilic Reactions

Transition state theory is a fundamental concept in chemical kinetics. Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy, which corresponds to the activation energy barrier. For this compound, this analysis would be particularly useful for studying nucleophilic substitution reactions at the carbon-bromine bond and electrophilic reactions on the pyridazine ring or the amine group.

A literature search did not reveal any specific computational studies on the transition states for nucleophilic or electrophilic reactions involving this compound. Such studies would provide quantitative insights into its reactivity profile.

Table 2: List of Compounds Mentioned

Compound Name

Energetic Profiles of Catalytic Processes

While specific DFT studies on the catalytic reactions of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related pyridazine derivatives. For instance, DFT modeling has been successfully applied to understand the Suzuki-Miyaura cross-coupling reactions of brominated pyridazinones. mdpi.com These studies calculate the relative energetics (ΔE) and activation barriers (ΔE‡) for key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

A representative energetic profile for a catalytic cross-coupling reaction, such as a Suzuki-Miyaura coupling on a brominated pyridazine core, can be conceptualized as follows:

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl bromide (in this case, a derivative of this compound) to a low-valent metal catalyst, commonly palladium(0). This step involves a significant activation energy barrier.

Transmetalation: The subsequent step is the transfer of an organic group from an organoboron compound to the palladium center. The transition state for this step is also a critical point on the energy profile.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

DFT calculations can provide quantitative data on the energy changes at each of these stages. For example, a study on a related brominated pyridazinone derivative revealed differences in energy levels that could explain the regioselectivity of certain reaction pathways. mdpi.com The relative energies of intermediates can determine which pathway is more favorable, thus guiding the choice of reaction conditions to achieve the desired product.

Below is an interactive data table with hypothetical, yet plausible, energetic data for key steps in a Suzuki-Miyaura reaction involving a bromopyridazine derivative, based on findings for similar compounds. mdpi.com

Catalytic StepIntermediate/Transition StateRelative Energy (kcal/mol)Activation Barrier (kcal/mol)
Oxidative AdditionPd(0)-Substrate Complex0.015.2
Oxidative Addition TS15.2-
Pd(II) Intermediate-5.412.8
TransmetalationTransmetalation TS7.4-
Post-Transmetalation Complex-10.118.5
Reductive EliminationReductive Elimination TS8.4-
Product Complex-25.6-

Note: The data in this table is illustrative and based on computational studies of related pyridazinone compounds to demonstrate the type of information gained from energetic profile calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal its preferred conformations and the dynamics of its interaction with the surrounding solvent molecules. The amino group and the nitrogen atoms of the pyridazine ring are capable of forming hydrogen bonds, which would be a key feature of its intermolecular interactions. The simulation would show the formation and breaking of these hydrogen bonds over time, providing a detailed picture of the solvation shell around the molecule.

The conformational landscape of this compound itself is relatively rigid due to the aromatic pyridazine ring. However, for derivatives with flexible side chains, MD simulations can explore the accessible conformations of these chains and identify the most stable ones. This is particularly important for understanding how a derivative might bind to a biological target, such as an enzyme or a receptor. The simulation can reveal the range of shapes the molecule can adopt, which is crucial for its biological activity.

Furthermore, MD simulations can be used to study the interactions between this compound or its derivatives and a biological macromolecule. By placing the small molecule in the active site of a protein, for example, the simulation can predict the binding mode, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds), and the stability of the complex. This information is invaluable for the rational design of new drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A QSAR study involves several key steps:

Data Set: A series of derivatives of this compound with experimentally measured biological activities (e.g., enzyme inhibition, anticancer activity) is required.

Molecular Descriptors: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), dipole moment, and various topological and quantum chemical parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability.

QSAR studies on related aminopyridazine derivatives have successfully identified key structural features that are important for their biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position on the pyridazine ring leads to an increase in activity.

The following interactive table presents a hypothetical set of data for a QSAR study on derivatives of this compound, illustrating the relationship between molecular descriptors and biological activity.

CompoundLogPMolecular Weight ( g/mol )Dipole Moment (Debye)Predicted pIC50
Derivative 12.1200.053.56.2
Derivative 22.5214.083.86.8
Derivative 31.8198.033.25.9
Derivative 43.2242.124.17.5
Derivative 52.8228.093.97.1

Note: This table contains illustrative data to demonstrate the components of a QSAR model. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity.

Such models provide a quantitative framework for understanding the structure-activity relationships of this compound derivatives and for prioritizing the synthesis of new compounds with potentially improved therapeutic properties.

Applications of 4 Bromopyridazin 3 Amine in Chemical Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of the amino and bromo substituents on the pyridazine (B1198779) core makes 4-bromopyridazin-3-amine an exemplary starting material for constructing intricate heterocyclic frameworks. The amino group can act as a nucleophile or as a directing group, while the bromine atom is an excellent leaving group for various substitution and coupling reactions. This dual reactivity is instrumental in the synthesis of fused, polycyclic, and other complex heterocyclic structures.

The inherent reactivity of this compound and related aminopyridazines facilitates their use in annulation reactions to create bicyclic and polycyclic systems where the pyridazine ring is fused with another heterocyclic ring. These fused systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities.

One prominent strategy involves the reaction of 3-aminopyridazine (B1208633) derivatives with bifunctional reagents to construct a new ring fused to the pyridazine core. For instance, the condensation of 3-aminopyridazines with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate leads to the formation of pyrimido[1,2-b]pyridazine derivatives. semanticscholar.org This transformation typically involves an initial reaction at the amino group followed by an intramolecular cyclization. The resulting fused systems, such as 4-oxo-4H-pyrimido[1,2-b]pyridazines, serve as scaffolds for further chemical exploration. semanticscholar.org

Another important class of fused pyridazines synthesized from aminopyridazine precursors are the 1,2,3-triazolo[4,5-d]pyridazines. The synthesis of these compounds often involves the diazotization of an aminopyridazine followed by an intramolecular cyclization or reaction with an appropriate coupling partner. semanticscholar.orgmdpi.com The bromine atom in this compound can be strategically retained or substituted during these sequences to allow for subsequent modifications on the fused heterocyclic product.

The table below summarizes representative examples of fused heterocyclic systems derived from aminopyridazine precursors.

Starting Material ClassReagent/Reaction TypeFused Heterocyclic ProductReference
3-AminopyridazinesMethyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate4-Oxo-4H-pyrimido[1,2-b]pyridazines semanticscholar.org
3-AminopyridazinesDiazotization / Cyclization1-(Substituted pyridazin-3-yl)-1H-1,2,3-triazoles semanticscholar.org
DiaminopyridazinesNitrite (B80452)1H-1,2,3-Triazolo[4,5-d]pyridazines mdpi.com

Beyond simple bicyclic fused systems, this compound is a valuable precursor for the assembly of more extensive polycyclic aromatic nitrogen heterocycles. These larger, often planar, systems are investigated for applications in materials science, as well as for their potential as DNA intercalators or receptor ligands. The synthesis of such molecules often relies on transition-metal-catalyzed cross-coupling reactions where the C-Br bond is a key reactive site.

Methodologies such as the Suzuki, Stille, or Buchwald-Hartwig reactions can be employed to append additional aromatic or heteroaromatic rings to the 4-position of the pyridazine core. Subsequent cyclization reactions can then form larger polycyclic structures. For example, coupling with a suitably substituted boronic acid or organotin reagent could be followed by an intramolecular cyclization to yield tricyclic or tetracyclic systems. nih.gov

The synthesis of pyrido[3,4-c]pyridazines and their benzo-fused tricyclic derivatives illustrates the general strategies for building such polycyclic systems from pyridazine building blocks. mdpi.com While not always starting directly from this compound, these synthetic routes establish pathways, such as intramolecular electrophilic substitution of diazotized aminopyridazines, that are directly applicable to this compound. mdpi.com The presence of both the amino and bromo groups offers multiple sequential pathways for building complex polycyclic frameworks.

Multicomponent reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving operational efficiency. nih.govbeilstein-journals.org The bifunctional nature of this compound makes it an ideal candidate for such processes.

In the context of MCRs, the amino group can participate in reactions like the Ugi or Petasis reaction, while the bromine atom can be involved in a subsequent or simultaneous transition-metal-catalyzed coupling step. nih.govmdpi.com For example, a hypothetical four-component reaction could involve this compound, an aldehyde, an isocyanide, and a carboxylic acid, to rapidly generate a library of complex amides with the bromopyridazine core. This approach is highly valued in drug discovery for creating diverse molecular libraries. nih.gov

Domino reactions, where one reaction triggers the next in a cascade, can also be designed around this compound. nih.gov A sequence could be initiated by a nucleophilic substitution at the C-Br bond, with the newly introduced functional group then reacting with the adjacent amino group to form a new ring. Such strategies enable the rapid assembly of fused heterocycles in a highly controlled manner. beilstein-journals.org The development of microwave-assisted multi-component reactions has further accelerated the synthesis of complex heterocycles like imidazopyridines from amino-heterocyclic precursors.

Role in the Total Synthesis of Natural Products and Analogues

The pyridazine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds. While direct application of this compound in the completed total synthesis of a natural product is not widely documented, its potential as a synthon for creating natural product analogues is significant. Many marine alkaloids, for instance, feature brominated heterocyclic cores. nih.gov The total synthesis of such compounds often relies on the use of brominated heterocyclic starting materials. mdpi.comresearchgate.net

By analogy, this compound can serve as a key building block for synthesizing analogues of natural products that contain a diazine or a related nitrogen-rich heterocyclic core. The ability to modify both the amino and bromo positions allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the biological activity of a lead compound inspired by a natural product. The synthesis of complex alkaloids and other bioactive molecules often involves strategic C-H activation, cross-coupling, and cyclization reactions where a halogenated heterocycle is a critical intermediate. researchgate.net

Development of Novel Reagents and Catalysts Utilizing the Pyridazine Scaffold

The unique electronic and structural features of the pyridazine ring suggest its potential utility in the design of novel reagents and catalysts. The two adjacent nitrogen atoms can act as a bidentate "pincer" ligand, capable of chelating to a metal center. This property is the foundation for many successful catalyst systems based on ligands such as bipyridine and phenanthroline.

This compound provides a platform for creating a new class of pyridazine-based ligands. The amino and bromo groups serve as handles for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. For example:

The amino group can be acylated or alkylated to introduce bulky substituents that can influence the stereoselectivity of a catalyzed reaction.

The bromine atom can be replaced via cross-coupling reactions to attach phosphine (B1218219) groups, another common ligating element in catalysis.

By systematically modifying these positions, a library of pyridazine-based ligands could be developed for applications in various transition-metal-catalyzed transformations, including asymmetric synthesis. The electron-deficient nature of the pyridazine ring would also influence the electronic properties of the metal center, potentially leading to novel reactivity and selectivity compared to existing catalyst systems.

Emerging Research Frontiers for 4 Bromopyridazin 3 Amine Derivatives

Advancements in Medicinal Chemistry Research (excluding clinical data)

The utility of 4-Bromopyridazin-3-amine as a precursor is rooted in its chemical reactivity. The bromine atom is a key functional group that can be readily displaced by various nucleophiles, while the amino group can undergo reactions like acylation or alkylation. This dual reactivity facilitates the construction of large libraries of compounds for screening in drug discovery programs.

The synthesis of diverse compound libraries is a cornerstone of modern drug discovery, and this compound is an important starting material in this context. Its structure allows for the creation of novel chemical probes to investigate biological systems. Researchers have developed efficient methods for preparing substituted 3-aminopyridazines. For instance, one approach starts with the related compound 4-bromo-pyridazine-3,6-dione and utilizes a combination of amination and Palladium(0)-catalyzed cross-coupling reactions, often enhanced by microwave irradiation, to build libraries of 3-aminopyridazine (B1208633) derivatives. nih.gov

Common synthetic strategies for related halogenated aminopyridazines involve the regioselective bromination of a pyridazin-3-amine precursor using reagents like N-bromosuccinimide (NBS). The presence of the electron-donating amino group at the 3-position typically directs the bromination to the 4-position. The resulting 4-bromo derivative serves as a versatile intermediate, where the bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl groups, further expanding molecular diversity. ambeed.commdpi.com

Derivatives of this compound are designed to interact with specific biological targets, primarily through mechanisms like enzyme inhibition or receptor modulation. The pyridazine (B1198779) core's two adjacent nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for the binding of molecules to their biological targets.

A prominent area of investigation for related structures involves the inhibition of protein kinases. For example, compounds containing a 4-[(3-bromophenyl)amino] moiety attached to a quinazoline (B50416) or a pyrido[d]pyrimidine core have been shown to be potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov The mechanism of action for these inhibitors is competitive binding at the ATP site of the enzyme, preventing the phosphorylation events that drive cellular signaling pathways. nih.govnih.gov The structural features of this compound make it an attractive scaffold for designing inhibitors that could operate through similar mechanisms, targeting the ATP-binding pockets of various enzymes.

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. SAR studies on pyridazine derivatives have yielded valuable insights for optimizing their potency and selectivity.

In one study focusing on a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase (AChE) inhibitors, researchers systematically modified different parts of the lead compound. nih.gov The findings provided clear guidelines for future design efforts. Similarly, SAR studies on 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine inhibitors of EGFR revealed that the addition of weakly basic amine side chains at the 7-position was highly effective. This modification increased aqueous solubility while maintaining potent inhibitory activity against the enzyme. nih.gov These results were consistent with a binding model where the 6- and 7-positions of the ring system are situated in a largely hydrophobic region at the entrance of the ATP binding cleft, allowing for considerable steric freedom. nih.gov

Table 1: Structure-Activity Relationship (SAR) Findings for Pyridazine-Based AChE Inhibitors

Structural Modification Position Observation on Activity Reference
Introduction of a lipophilic environment C-5 of pyridazine ring Favorable for AChE-inhibitory activity and selectivity nih.gov
Substitution/replacement of phenyl group C-6 of pyridazine ring Possible and led to equivalent or slightly more active derivatives nih.gov

The pyridazine scaffold is associated with a wide spectrum of pharmacological activities. Preclinical research has demonstrated the potential of its derivatives in various disease models, spanning oncology, infectious diseases, and inflammatory conditions.

Pyridazine-containing compounds have shown significant cytotoxic activity against various cancer cell lines. bohrium.com For example, certain synthesized pyridazine derivatives were screened for their in-vitro cytotoxic activity on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds demonstrating potent effects. bohrium.com Beyond cancer, the pyridazine core has been incorporated into molecules designed to combat viral infections. In one research effort, novel heterocyclic compounds containing pyridazine moieties were synthesized and evaluated for their antiviral activity against the Hepatitis A virus (HAV). nih.gov

Table 2: Preclinical Pharmacological Activities of Select Pyridazine Derivatives

Pharmacological Activity Compound Series/Derivative Biological Model Key Finding Reference
Anticancer Pyridazine derivatives HCT-116 (Colon Cancer) & MCF-7 (Breast Cancer) cell lines Certain compounds exhibited potent cytotoxic activity. bohrium.com
Anticancer (VEGFR Inhibition) Compound 5b VEGFR enzyme assay Showed the highest inhibition (92.2%) in the VEGFR kinase assay. bohrium.com
Antiviral Novel pyridazine-based heterocycles Anti-HAV evaluation Compounds were synthesized for antiviral screening. nih.gov

The development of kinase inhibitors is a major focus in modern oncology, and the this compound scaffold is highly relevant to this field. Its derivatives are being explored as inhibitors of various kinases that are critical for cancer cell proliferation and survival.

Table 3: Examples of Pyridazine-Related Kinase Inhibitors and Their Activity

Inhibitor Class Target Kinase In Vitro Activity (IC₅₀) Cellular Activity (IC₅₀) Reference
4-[(3-bromophenyl)amino]quinazolines EGFR 0.029 nM Not specified nih.gov
7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines EGFR 0.5 - 10 nM 8 - 40 nM (in A431 cells) nih.gov

Contributions to Materials Science

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its structural and electronic properties also make it a candidate for applications in materials science. The core pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly influences its electronic properties.

This inherent electronic nature, combined with the ability to introduce a wide variety of substituents through the reactive bromine and amine sites, allows for the fine-tuning of properties like conductivity, and optical absorption and emission. The versatility of the bromo-pyridazine scaffold in palladium-catalyzed cross-coupling reactions is a powerful tool for constructing conjugated organic molecules and polymers. nih.gov Such materials could find use in organic electronics, for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic energy levels are essential for device performance. While specific studies on this compound in materials science are not extensively documented, the chemical principles and synthetic accessibility suggest a promising frontier for future exploration.

Fabrication of Novel Electronic and Optoelectronic Materials

The electron-deficient nature of the pyridazine ring makes it an excellent component for creating novel electronic and optoelectronic materials. Researchers are actively exploring pyridazine derivatives as key building blocks in donor-acceptor (D-A) molecular architectures, which are fundamental to the performance of Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov In these systems, the pyridazine moiety typically functions as the electron-acceptor part of the molecule. nih.gov

The utility of pyridazine-based compounds has been demonstrated in their use as ligands for phosphorescent emitters and as host materials in OLEDs. nih.gov The strategic design of these D-A molecules, where different electron-donating groups are attached to the pyridazine core, allows for the fine-tuning of the material's electronic properties and, consequently, its performance in a device. This compound serves as an ideal precursor for such materials, as the bromine atom can be readily substituted with various donor groups through established synthetic methods, enabling the creation of a diverse library of D-A compounds for electronic applications.

Exploration of Photophysical Properties and Luminescence

The photophysical properties of this compound derivatives are a significant area of investigation, particularly for applications in lighting and display technologies. The luminescence characteristics of these compounds are intrinsically linked to their molecular structure, especially the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Research into novel D-A molecules incorporating a pyridazine (Pydz) acceptor has yielded compounds with promising luminescent properties. For instance, when combined with a strong electron donor like phenoxazine, the resulting pyridazine derivative exhibits green luminescence and demonstrates thermally activated delayed fluorescence (TADF). nih.govnih.gov One such emitter, dPXZMePydz, displays a high reverse intersystem crossing rate (kRISC) and a fast delayed emission lifetime of less than 500 nanoseconds, properties that are highly desirable for efficient OLEDs. nih.govnih.gov In contrast, linking pyridazine with weaker donors results in compounds that are poorly emissive. nih.gov This highlights the critical role that derivatization of the core pyridazine structure plays in tuning its light-emitting behavior. Studies on the isomeric pyrazine (B50134) heterocycle have shown it to be a more efficient luminophore than benzene (B151609) for achieving red-shifted emissions and higher quantum yields, a phenomenon attributed to a reduced HOMO-LUMO gap. acs.org This suggests a strong potential for pyridazine derivatives to serve as efficient luminophores.

Photophysical Properties of Selected Pyridazine-Based Donor-Acceptor Compounds
Compound NameDonor MoietyAcceptor MoietyEmission ColorPhotoluminescence Quantum Yield (ΦPL)Delayed Emission LifetimeReference
dCzMePydzCarbazolePyridazineBluePoorly emissiveNot applicable (pure fluorescence) nih.gov
dDMACMePydzAcridinePyridazineBlue-greenPoorly emissiveNot applicable (pure fluorescence) nih.gov
dPXZMePydzPhenoxazinePyridazineGreen8.5% (in toluene)470 ns nih.gov

Applications in Biological Research as Molecular Probes

The distinct physicochemical properties of the pyridazine heterocycle, including its high dipole moment and robust hydrogen-bonding capabilities, make its derivatives highly suitable for use as molecular probes in biological research. nih.gov The 3-aminopyridazine scaffold, in particular, is a recognized structural element in a number of approved drugs. nih.gov

Enzyme Activity Modulation Studies

Derivatives based on the this compound scaffold are valuable tools for studying and modulating the activity of various enzymes. The pyridazine ring can engage in crucial interactions within the active site of an enzyme, and the functional groups at the 3- and 4-positions can be modified to enhance potency and selectivity. Pyridazinone derivatives have been reported to inhibit several enzymes implicated in inflammatory processes, such as cyclooxygenase 2 (COX2) and phosphodiesterase type 4 (PDE4). nih.gov

Furthermore, different pyridazine derivatives have been investigated as inhibitors for a range of other enzymes, demonstrating the versatility of this chemical scaffold. For example, specific isomeric pyridazines have shown differential inhibitory potency against enzymes like Cathepsin S and Cathepsin L. nih.gov The ability to systematically alter the structure of this compound allows researchers to conduct detailed structure-activity relationship (SAR) studies, which are essential for designing potent and selective enzyme modulators for therapeutic research.

Examples of Enzymes Targeted by Pyridazine Derivatives
Enzyme TargetTherapeutic AreaReference
Cyclooxygenase 2 (COX2)Inflammation nih.gov
Phosphodiesterase type 4 (PDE4)Inflammation nih.gov
Cathepsin S, L, L2Various nih.gov
Aldose ReductaseDiabetic Complications scirp.org
Dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)Various nih.gov
Glycogen synthase kinase-3 (GSK3)Various nih.gov

Protein-Ligand Interaction Investigations

Investigating the interactions between small molecules and proteins is fundamental to drug discovery. The pyridazine nucleus is particularly adept at forming key interactions with protein targets. The two adjacent nitrogen atoms in the ring can act as hydrogen bond acceptors, a critical feature for binding within a protein's active site. nih.gov

This compound serves as an excellent starting point for creating molecular probes to investigate these interactions. The bromine atom is a key functional group that can be readily displaced by various nucleophiles or used in cross-coupling reactions to attach different chemical fragments. This allows for the synthesis of a library of related compounds, each with slightly different properties. By testing how these variations affect binding affinity and functional activity, researchers can map the binding pocket of a target protein and understand the specific interactions—such as hydrogen bonds and hydrophobic interactions—that govern molecular recognition. nih.govnih.gov This systematic approach is crucial for the rational design of new and more effective therapeutic agents.

Industrial and Agrochemical Applications

Beyond pharmaceuticals and materials science, the pyridazine framework is of significant interest in industrial and agrochemical applications. Pyridazine derivatives are recognized as an important class of heterocyclic compounds for the development of commercial agrochemical products. researchgate.netorganic-chemistry.org

Synthesis of Agrochemical Intermediates

This compound is a versatile intermediate for the synthesis of active ingredients in the agrochemical sector. Pyridine- and pyridazine-based compounds are integral to many commercial fungicides, herbicides, and insecticides. researchgate.netgoogle.com The chemical reactivity of this compound makes it a valuable building block for constructing more complex molecular architectures needed for potent agrochemical activity.

The presence of both a displaceable bromine atom and a reactive amino group allows for a two-pronged approach to derivatization. For example, the bromine can be substituted in nucleophilic aromatic substitution reactions or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds. The amino group can be acylated, alkylated, or otherwise modified. This dual reactivity enables the efficient synthesis of a wide range of pyridazine-containing molecules that can be screened for potential use as pesticides. google.com

Potential of this compound in Agrochemical Synthesis
PrecursorPotential Reaction TypeResulting Intermediate ClassPotential Agrochemical Application
This compoundNucleophilic Aromatic Substitution (with phenols/thiols)Pyridazinyl ethers/thioethersHerbicides, Fungicides
Suzuki Coupling (with boronic acids)Bi-aryl PyridazinesInsecticides, Fungicides
N-Acylation / N-AlkylationN-functionalized PyridazinaminesHerbicides, Plant Growth Regulators

Comparative Analysis and Future Research Directions

Comparative Reactivity and Properties with Isomeric and Analogous Compounds

The reactivity of 4-Bromopyridazin-3-amine is significantly influenced by the electronic properties of the pyridazine (B1198779) ring and the interplay of the bromo and amino substituents. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which affects its susceptibility to nucleophilic attack. The positions of the electron-donating amino group and the electron-withdrawing, yet displaceable, bromo group are crucial in determining the molecule's chemical behavior, especially in comparison to its isomers and analogues.

Isomeric Compounds: The primary isomers of interest are 3-Bromopyridazin-4-amine, 5-Bromopyridazin-3-amine, and 6-Bromopyridazin-3-amine. The relative positions of the amino and bromo groups alter the electronic distribution within the pyridazine ring, thereby affecting the ease of nucleophilic aromatic substitution (SNAr) at the C-Br bond. In this compound, the amino group at C-3 can activate the ring towards electrophilic substitution, but its primary electronic influence on the C-4 position is through a combination of resonance and inductive effects. For SNAr, electron-withdrawing groups ortho or para to the leaving group generally accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

Analogous Compounds: A key analogous compound is 4-Amino-3-bromopyridine. The replacement of a nitrogen atom in the pyridazine ring with a carbon atom to form a pyridine (B92270) ring significantly alters the electronic landscape. The pyridine ring is less electron-deficient than the pyridazine ring. blumberginstitute.org This difference in electron density directly impacts the reactivity towards nucleophiles, with the pyridazine analogue expected to be more reactive in SNAr reactions.

To systematically compare the expected reactivity, a qualitative analysis based on the electronic effects of the substituents can be presented.

Interactive Data Table: Comparative Reactivity Analysis

CompoundIsomer/AnaloguePosition of -NH₂Position of -BrExpected Relative Reactivity in SNAr (at C-Br)Rationale
This compound-34HighThe electron-withdrawing pyridazine ring activates the C-Br bond for nucleophilic attack. The amino group at C-3 provides some electronic stabilization.
3-Bromopyridazin-4-amineIsomer43Moderate to HighThe amino group is para to one of the ring nitrogens, influencing the overall electron density. The proximity of the bromo and amino groups can lead to complex electronic interactions.
5-Bromopyridazin-3-amineIsomer35ModerateThe bromo group is further from the activating amino group, potentially leading to lower reactivity compared to the 4-bromo isomer.
6-Bromopyridazin-3-amineIsomer36HighThe bromo group is ortho to a ring nitrogen, which strongly activates it towards nucleophilic displacement.
4-Amino-3-bromopyridineAnalogue43LowerThe pyridine ring is less electron-deficient than the pyridazine ring, making the C-Br bond less electrophilic and thus less reactive towards nucleophilic substitution. blumberginstitute.org

Identification of Underexplored Reaction Pathways and Synthetic Challenges

While the nucleophilic substitution of the bromine atom is a well-utilized reaction pathway for this compound, several modern synthetic methodologies remain underexplored for this scaffold. These represent significant opportunities for accessing novel chemical space and developing more efficient synthetic routes.

Underexplored Reaction Pathways:

Palladium-Catalyzed Cross-Coupling Reactions: Beyond standard Suzuki, Heck, and Sonogashira couplings, there is scope to explore less common palladium-catalyzed reactions. youtube.comyoutube.com For instance, couplings involving organometallic reagents beyond boronic acids (e.g., Stille, Negishi, Kumada couplings) could offer alternative routes to functionalized pyridazines. libretexts.org The unique electronic nature of the this compound substrate may offer different reactivity and selectivity profiles in these reactions.

Photocatalysis: The use of photoredox catalysis for the functionalization of nitrogen heterocycles has gained significant traction. acs.org This methodology could enable novel transformations of this compound, such as C-H functionalization or the introduction of alkyl groups, which are challenging to achieve through traditional methods. researchgate.net The photochemical rearrangement of pyridazines to pyrazines has also been reported, suggesting that light-induced transformations could lead to interesting skeletal diversity. acs.org

Directed C-H Functionalization: While the pyridazine ring is generally electron-deficient, the amino group can direct ortho-lithiation or other C-H activation strategies to functionalize the carbon atoms of the ring, offering pathways to derivatives that are not accessible through traditional substitution reactions.

Synthetic Challenges:

Regioselectivity: Controlling the regioselectivity of reactions can be a significant challenge, especially when multiple reactive sites are present. For instance, in cross-coupling reactions, competitive reaction at the N-H bond of the amino group can occur.

Substrate Stability: The pyridazine ring can be sensitive to certain reaction conditions, including strong acids, bases, and reducing agents. This necessitates careful selection of reaction parameters to avoid degradation of the core structure.

Purification: The polar nature of many pyridazine derivatives, owing to the two nitrogen atoms, can complicate purification, often requiring specialized chromatographic techniques.

Integration of this compound Chemistry with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry and the application of flow chemistry technologies offer promising avenues for the synthesis and functionalization of this compound in a more efficient, safer, and environmentally friendly manner.

Flow Chemistry:

Continuous flow synthesis provides several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. scispace.com For the chemistry of this compound, flow reactors could be particularly beneficial for:

Hazardous Reactions: Reactions involving unstable intermediates or highly exothermic processes can be performed more safely in microreactors due to the small reaction volumes and efficient temperature control.

Multi-step Syntheses: Telescoped flow processes, where the output of one reactor is directly fed into the next, can streamline the synthesis of complex derivatives, reducing the need for intermediate isolation and purification. scispace.com This has been successfully applied to the synthesis of other nitrogen heterocycles like pyrazoles. mdpi.com

Photochemical Reactions: Flow reactors are ideally suited for photochemical transformations, as they allow for uniform irradiation of the reaction mixture, leading to higher efficiency and reproducibility compared to batch reactors.

Sustainable Synthesis:

Green chemistry approaches aim to minimize the environmental impact of chemical processes. rasayanjournal.co.in For the synthesis and derivatization of this compound, this can be achieved through:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, instead of stoichiometric reagents minimizes waste generation. For example, enzyme-catalyzed reactions can offer high selectivity under mild conditions. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions are a powerful tool for achieving high atom economy. rasayanjournal.co.in

Prospects for Further Theoretical and Experimental Investigations

Further exploration of the chemistry of this compound can be guided by a synergistic combination of theoretical and experimental studies.

Theoretical Investigations:

Computational Modeling of Reactivity: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. researchgate.net Calculation of reactivity descriptors such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions can help predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the design of new reactions. mdpi.comresearchgate.net

Mechanism Elucidation: Theoretical studies can be employed to investigate the mechanisms of known and novel reactions, helping to rationalize observed outcomes and optimize reaction conditions. This is particularly valuable for complex catalytic cycles or photochemical processes.

In Silico Screening: Computational docking studies can be used to predict the binding of this compound derivatives to biological targets, aiding in the rational design of new therapeutic agents. mdpi.com

Experimental Investigations:

Exploration of Novel Reactions: Based on the identified underexplored pathways, systematic experimental studies should be undertaken to investigate the feasibility of photocatalytic, and advanced palladium-catalyzed reactions of this compound.

Development of Flow Synthesis Protocols: The design and optimization of continuous flow processes for the synthesis and functionalization of this compound would be a significant step towards its practical application in larger-scale synthesis.

Synthesis of Novel Derivatives and Biological Evaluation: The synthesis of new libraries of compounds based on the this compound scaffold, guided by theoretical predictions and enabled by novel synthetic methods, will be crucial for exploring its full potential in medicinal chemistry and materials science. The pyridazine scaffold is a privileged structure in drug discovery, and new derivatives are of significant interest for anticancer and other therapeutic applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromopyridazin-3-amine, and how can regioselectivity be ensured?

  • Methodology : A common approach involves bromination of pyridazin-3-amine derivatives using N-bromosuccinimide (NBS) in acetonitrile under mild conditions. For example, regioselective halogenation of activated pyridines with NBS has been demonstrated to favor bromination at the 4-position when electron-donating groups (e.g., -NH₂) are present at the 3-position . Reaction optimization should include temperature control (0–25°C) and stoichiometric adjustments (1.1–1.5 equivalents of NBS) to minimize di-substitution byproducts.

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a commercial standard.
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include a singlet for the NH₂ group (δ 5.8–6.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). The bromine substituent causes deshielding of adjacent carbons (e.g., C4 at δ 120–125 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 174.0 (C₄H₄BrN₃).

Q. What are the stability considerations for this compound under storage conditions?

  • Methodology : The compound is sensitive to light and moisture. Store in amber vials at –20°C under inert gas (argon or nitrogen). Stability tests using TLC or NMR over 6 months can confirm degradation thresholds (e.g., <5% decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can identify electron-rich sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom at C4 and amine at C3 create distinct electronic profiles:

  • LUMO Maps : Highlight susceptibility to nucleophilic attack at C4.
  • NPA Charges : Quantify charge distribution to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in reported yields for Pd-catalyzed functionalization of this compound?

  • Methodology : Discrepancies may arise from ligand purity, solvent effects, or oxygen sensitivity. Systematic studies should:

  • Vary ligands (e.g., SPhos, DavePhos) and bases (Cs₂CO₃ vs. K₃PO₄).
  • Use in situ IR spectroscopy to monitor reaction progress and intermediate formation .
  • Replicate conditions from conflicting studies with controlled atmosphere (glovebox vs. Schlenk line) .

Q. How can the biological activity of this compound derivatives be evaluated in anticancer assays?

  • Methodology :

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values can guide SAR studies.
  • Mechanistic Studies :
  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Western blotting for caspase-3/9 activation .
  • 3D-QSAR : Model substituent effects (e.g., electron-withdrawing groups at C6) on bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology :

  • Process Chemistry : Optimize solvent (switch from acetonitrile to EtOAc/water biphasic systems) for easier workup.
  • Byproduct Control : Use inline FTIR to detect di-brominated impurities early.
  • Safety : Address exothermicity during bromination by gradual reagent addition and jacketed reactor cooling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.